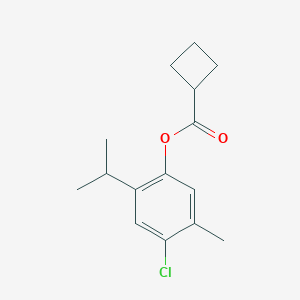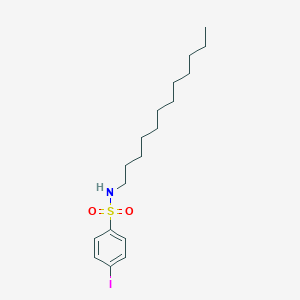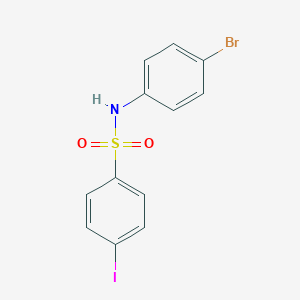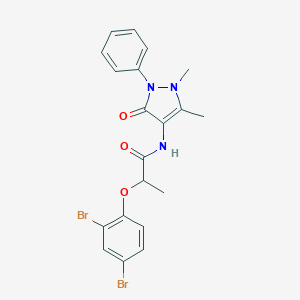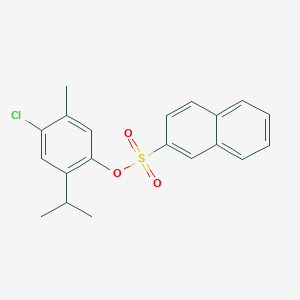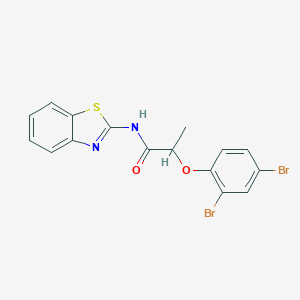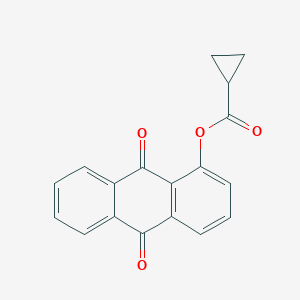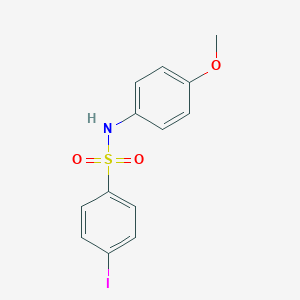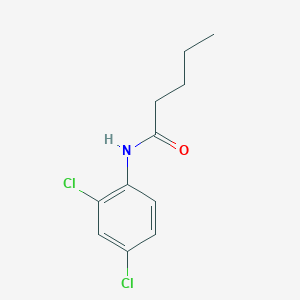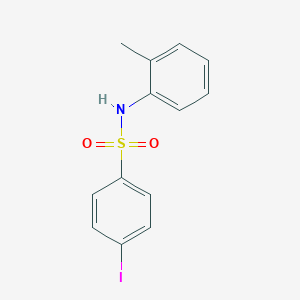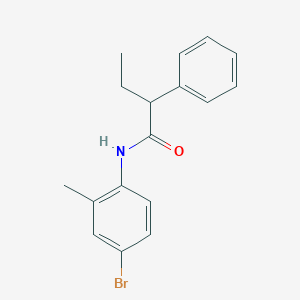
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide, also known as MBX-8025, is a synthetic compound that has gained attention due to its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists and has been studied for its effects on lipid metabolism and inflammation. In
科学研究应用
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and atherosclerosis. It has been shown to improve lipid metabolism and reduce inflammation in preclinical studies.
作用机制
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a PPAR agonist that activates PPARα and PPARδ receptors. PPARs are transcription factors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARα and PPARδ receptors by N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to have several biochemical and physiological effects in preclinical studies. It improves lipid metabolism by increasing fatty acid oxidation and decreasing triglyceride synthesis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has been shown to improve insulin sensitivity and glucose homeostasis.
实验室实验的优点和局限性
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, there are also some limitations to using N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet established. Additionally, it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide. One area of interest is its potential therapeutic applications in NAFLD and NASH. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, there is a need for more research on the long-term effects of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide on lipid metabolism, inflammation, and glucose homeostasis.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide is a synthetic compound that has potential therapeutic applications in various diseases, including NAFLD, NASH, and atherosclerosis. It activates PPARα and PPARδ receptors, leading to improved lipid metabolism and reduced inflammation. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet established. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
合成方法
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with hexadecanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
属性
分子式 |
C24H38N2OS |
|---|---|
分子量 |
402.6 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-benzothiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C24H38N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(27)25-24-26-23-20(2)17-16-18-21(23)28-24/h16-18H,3-15,19H2,1-2H3,(H,25,26,27) |
InChI 键 |
CZSDUJFIZYOGST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




